Cas no 2138806-44-5 (1-(2-Bromoethenyl)-2-methylcyclohexane)

1-(2-Bromoethenyl)-2-methylcyclohexane 化学的及び物理的性質
名前と識別子
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- 2138806-44-5
- EN300-802808
- 1-(2-bromoethenyl)-2-methylcyclohexane
- 1-(2-Bromoethenyl)-2-methylcyclohexane
-
- インチ: 1S/C9H15Br/c1-8-4-2-3-5-9(8)6-7-10/h6-9H,2-5H2,1H3/b7-6+
- InChIKey: JCJKHAOYDASJOR-VOTSOKGWSA-N
- ほほえんだ: Br/C=C/C1CCCCC1C
計算された属性
- せいみつぶんしりょう: 202.03571g/mol
- どういたいしつりょう: 202.03571g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
1-(2-Bromoethenyl)-2-methylcyclohexane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-802808-1.0g |
1-(2-bromoethenyl)-2-methylcyclohexane |
2138806-44-5 | 95% | 1.0g |
$986.0 | 2024-05-21 | |
Enamine | EN300-802808-0.1g |
1-(2-bromoethenyl)-2-methylcyclohexane |
2138806-44-5 | 95% | 0.1g |
$867.0 | 2024-05-21 | |
Enamine | EN300-802808-0.5g |
1-(2-bromoethenyl)-2-methylcyclohexane |
2138806-44-5 | 95% | 0.5g |
$946.0 | 2024-05-21 | |
Enamine | EN300-802808-0.05g |
1-(2-bromoethenyl)-2-methylcyclohexane |
2138806-44-5 | 95% | 0.05g |
$827.0 | 2024-05-21 | |
Enamine | EN300-802808-10.0g |
1-(2-bromoethenyl)-2-methylcyclohexane |
2138806-44-5 | 95% | 10.0g |
$4236.0 | 2024-05-21 | |
Enamine | EN300-802808-2.5g |
1-(2-bromoethenyl)-2-methylcyclohexane |
2138806-44-5 | 95% | 2.5g |
$1931.0 | 2024-05-21 | |
Enamine | EN300-802808-0.25g |
1-(2-bromoethenyl)-2-methylcyclohexane |
2138806-44-5 | 95% | 0.25g |
$906.0 | 2024-05-21 | |
Enamine | EN300-802808-5.0g |
1-(2-bromoethenyl)-2-methylcyclohexane |
2138806-44-5 | 95% | 5.0g |
$2858.0 | 2024-05-21 |
1-(2-Bromoethenyl)-2-methylcyclohexane 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
1-(2-Bromoethenyl)-2-methylcyclohexaneに関する追加情報
Introduction to 1-(2-Bromoethenyl)-2-methylcyclohexane (CAS No. 2138806-44-5) and Its Emerging Applications in Chemical Biology
The compound 1-(2-Bromoethenyl)-2-methylcyclohexane (CAS No. 2138806-44-5) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural features, comprising a brominated vinyl group attached to a substituted cyclohexane ring, make it a versatile scaffold for further derivatization and exploration of biological activity. This introduction delves into the compound's chemical properties, synthetic pathways, and particularly its relevance to contemporary research, highlighting its role in drug discovery and molecular interactions.
At the heart of understanding 1-(2-Bromoethenyl)-2-methylcyclohexane lies its molecular architecture. The presence of a bromo-substituted ethene moiety enhances its reactivity, allowing for diverse functionalization strategies such as cross-coupling reactions, which are pivotal in modern medicinal chemistry. The cyclohexane ring, on the other hand, provides steric and electronic modulation, influencing both the compound's solubility and its interaction with biological targets. This dual functionality has been exploited in recent years to develop novel pharmacophores targeting various therapeutic areas.
In the context of current research, 1-(2-Bromoethenyl)-2-methylcyclohexane has garnered attention as a precursor in the synthesis of bioactive molecules. For instance, studies have demonstrated its utility in generating derivatives with potential antimicrobial and anti-inflammatory properties. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups to create more complex structures. Such modifications have been shown to enhance binding affinity to protein targets, a critical factor in drug development.
One notable application of this compound has emerged in the field of G protein-coupled receptor (GPCR) modulators. GPCRs are integral membrane proteins that mediate cellular responses to an array of stimuli, making them prime targets for therapeutic intervention. Researchers have leveraged the structural motifs of 1-(2-Bromoethenyl)-2-methylcyclohexane to design ligands that selectively interact with specific GPCRs. Preliminary findings suggest that certain derivatives exhibit promising pharmacological profiles, including agonistic or antagonistic effects on receptors involved in pain modulation and cardiovascular function.
The synthesis of 1-(2-Bromoethenyl)-2-methylcyclohexane itself is another area where advancements have been made. Modern synthetic methodologies allow for efficient preparation through catalytic processes that minimize byproduct formation. For example, transition metal-catalyzed vinylation reactions have enabled the introduction of the vinyl bromide functionality onto the cyclohexane ring with high regioselectivity. These improvements not only streamline the synthetic route but also enhance scalability for industrial applications.
From a computational chemistry perspective, 1-(2-Bromoethenyl)-2-methylcyclohexane has been subjected to extensive molecular modeling studies to elucidate its binding interactions. These studies have provided insights into how structural modifications can fine-tune its affinity for biological targets. For instance, computational analysis has revealed that subtle changes in the substituent pattern can significantly alter binding affinities without compromising solubility or metabolic stability—key considerations in drug design.
The compound's potential extends beyond traditional pharmaceutical applications into agrochemicals and materials science. Researchers have explored its derivatives as intermediates for developing novel pesticides and plant growth regulators due to their structural similarity to natural products known for their biological activity. Additionally, its unique electronic properties make it a candidate for use in organic electronics, where tailored molecular architectures are essential for optimizing charge transport.
Looking ahead, the future of 1-(2-Bromoethenyl)-2-methylcyclohexane lies in expanding its utility through interdisciplinary approaches. Combining synthetic organic chemistry with machine learning models could accelerate the discovery of new derivatives with enhanced biological activity. Furthermore, integrating this compound into probe molecules for biochemical assays may provide deeper insights into enzyme mechanisms and metabolic pathways.
In summary,1-(2-Bromoethenyl)-2-methylcyclohexane (CAS No. 2138806-44-5) stands as a testament to the ingenuity within chemical biology and pharmaceutical research. Its versatile structure offers numerous opportunities for innovation across multiple domains, from drug discovery to materials science. As our understanding of molecular interactions evolves, so too will the applications of this remarkable compound.
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